molecular formula C15H18O3 B12524513 Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate CAS No. 651715-68-3

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate

Cat. No.: B12524513
CAS No.: 651715-68-3
M. Wt: 246.30 g/mol
InChI Key: JVGSDJMLZDSCBV-UHFFFAOYSA-N
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Description

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate is a chemical compound with a complex structure that includes an indene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1-oxo-2,3-dihydro-1H-indene with propyl groups under specific conditions to form the desired compound . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or ethyl acetate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis processes. These processes are designed to optimize yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects. Detailed studies on the molecular interactions and pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
  • 1-Oxo-2,3-dihydro-1H-inden-4-yl benzoate
  • 2-(6-bromo-3-oxo-2,3-dihydro-1H-inden-1-yl)malononitrile

Uniqueness

Methyl (1-oxo-2-propyl-2,3-dihydro-1H-inden-2-yl)acetate stands out due to its specific structural features, which confer unique chemical properties and reactivity.

Properties

CAS No.

651715-68-3

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

methyl 2-(3-oxo-2-propyl-1H-inden-2-yl)acetate

InChI

InChI=1S/C15H18O3/c1-3-8-15(10-13(16)18-2)9-11-6-4-5-7-12(11)14(15)17/h4-7H,3,8-10H2,1-2H3

InChI Key

JVGSDJMLZDSCBV-UHFFFAOYSA-N

Canonical SMILES

CCCC1(CC2=CC=CC=C2C1=O)CC(=O)OC

Origin of Product

United States

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